molecular formula C20H20N2O2 B11364490 2-[1-(2-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole

2-[1-(2-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole

Cat. No.: B11364490
M. Wt: 320.4 g/mol
InChI Key: ZILPGZMUUZNNGT-UHFFFAOYSA-N
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Description

2-[1-(2-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

2-[1-(2-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(2-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors or enzymes, while the benzoxazole ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • **1-(2-Methylbenzoyl)piperidin-4-yl]-1,3-benzothiazole
  • **4-(2-Methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxylic acid

Uniqueness

2-[1-(2-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole is unique due to the presence of both the benzoxazole and piperidine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable scaffold for further research and development .

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(2-methylphenyl)methanone

InChI

InChI=1S/C20H20N2O2/c1-14-6-2-3-7-16(14)20(23)22-12-10-15(11-13-22)19-21-17-8-4-5-9-18(17)24-19/h2-9,15H,10-13H2,1H3

InChI Key

ZILPGZMUUZNNGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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